2-Bromo-6-cyano-4-iodobenzoic acid
Description
Crystallographic Analysis and X-ray Diffraction Studies
X-ray diffraction represents the most definitive method for determining the three-dimensional structure of crystalline 2-Bromo-6-cyano-4-iodobenzoic acid. This technique exploits the interaction between X-ray radiation and the regularly spaced atoms within the crystal lattice to provide precise atomic coordinates and bond parameters. When X-rays encounter the crystal structure, they undergo elastic scattering by the electrons surrounding each atom, resulting in constructive interference at specific angles that satisfy the Bragg condition. The diffraction pattern contains essential information about the unit cell dimensions, space group symmetry, and molecular conformation within the crystal.
The crystallographic investigation of 2-Bromo-6-cyano-4-iodobenzoic acid reveals critical structural parameters including bond lengths, bond angles, and torsion angles that define the molecular geometry. The carboxylic acid group typically adopts a planar configuration with the benzene ring, while the cyano group maintains its linear geometry with a characteristic carbon-nitrogen triple bond distance. The presence of both bromine and iodine atoms introduces significant steric effects that can influence the overall molecular conformation and crystal packing arrangements. These heavy atoms also contribute substantial electron density that enhances the quality of diffraction data and facilitates accurate structure determination.
The crystal packing analysis provides insights into intermolecular interactions, including hydrogen bonding patterns involving the carboxylic acid group and halogen bonding interactions between the bromine and iodine atoms with neighboring molecules. The systematic absence analysis from the diffraction data determines the space group symmetry, which governs the molecular arrangement within the unit cell. Temperature-dependent studies can reveal thermal motion parameters and potential phase transitions that affect the structural stability of the crystalline material.
Properties
IUPAC Name |
2-bromo-6-cyano-4-iodobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrINO2/c9-6-2-5(10)1-4(3-11)7(6)8(12)13/h1-2H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRHQEUXOAFRIMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)C(=O)O)Br)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrINO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-cyano-4-iodobenzoic acid typically involves multi-step organic reactions. One common method includes the bromination, cyanation, and iodination of benzoic acid derivatives. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired substitutions on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and precise control of reaction parameters to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-cyano-4-iodobenzoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine, cyano, and iodine groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the substituents.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as nucleophiles or electrophiles can be used under conditions like heating or the presence of a catalyst.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Bromo-6-cyano-4-iodobenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound can be used in the development of biochemical probes or as a precursor for bioactive molecules.
Medicine: It may serve as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound can be utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-Bromo-6-cyano-4-iodobenzoic acid exerts its effects depends on the specific application. In chemical reactions, the presence of bromine, cyano, and iodine groups can influence the reactivity and selectivity of the compound. These substituents can participate in various interactions, such as hydrogen bonding or coordination with metal catalysts, affecting the overall reaction pathway.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table compares 2-bromo-6-cyano-4-iodobenzoic acid with analogous halogenated benzoic acids:
| Compound Name | CAS Number | Substituents (Positions) | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|---|
| 2-Bromo-6-cyano-4-iodobenzoic acid | 1805248-39-8 | Br (2), I (4), CN (6) | C₈H₃BrINO₂ | 352.92 | Br, I, CN, COOH |
| 2-Bromo-6-iodobenzoic acid | 1022128-96-6 | Br (2), I (6) | C₇H₄BrIO₂ | 326.92 | Br, I, COOH |
| 4-Bromo-2-chloro-6-methylbenzoic acid | 13091-43-5 | Br (4), Cl (2), CH₃ (6) | C₉H₈BrClO₂ | 263.52 | Br, Cl, CH₃, COOH |
| 2-Bromo-4-fluoro-6-methylbenzoic acid | 132715-69-6 | Br (2), F (4), CH₃ (6) | C₉H₈BrFO₂ | 247.06 | Br, F, CH₃, COOH |
| 2-Amino-4-bromo-6-methylbenzoic acid | 206548-13-2 | NH₂ (2), Br (4), CH₃ (6) | C₉H₁₀BrNO₂ | 244.09 | NH₂, Br, CH₃, COOH |
Key Observations :
- Halogen Diversity : The iodine substituent in the target compound distinguishes it from bromo-fluoro or bromo-chloro analogs (e.g., 2-bromo-4-fluoro-6-methylbenzoic acid) . Iodine’s larger atomic radius and polarizability enhance its reactivity in nucleophilic aromatic substitution compared to lighter halogens.
- Electron-Withdrawing Effects: The cyano group at position 6 increases the compound’s acidity (pKa ≈ 1.5–2.0) compared to methyl-substituted analogs like 4-bromo-2-chloro-6-methylbenzoic acid (pKa ≈ 2.8–3.5) .
- Synthetic Utility: The presence of iodine and bromine makes the compound suitable for Ullmann coupling or Suzuki-Miyaura reactions, whereas amino-substituted analogs (e.g., 2-amino-4-bromo-6-methylbenzoic acid) are more relevant in peptide synthesis .
Reactivity
- Halogen Reactivity : Iodine at position 4 undergoes oxidative addition more readily than bromine or chlorine, enabling catalytic cross-coupling reactions. Bromine at position 2 provides a secondary site for functionalization .
- Cyano Group: The electron-withdrawing nature of the cyano group activates the aromatic ring for electrophilic substitution, contrasting with the electron-donating methyl group in analogs like 4-bromo-2-chloro-6-methylbenzoic acid .
Biological Activity
2-Bromo-6-cyano-4-iodobenzoic acid is a halogenated benzoic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique arrangement of functional groups, including bromine, iodine, and cyano groups, which may contribute to its reactivity and interaction with biological systems. This article explores the biological activity of 2-Bromo-6-cyano-4-iodobenzoic acid, focusing on its antimicrobial, anticancer properties, and mechanisms of action.
The molecular formula of 2-Bromo-6-cyano-4-iodobenzoic acid is C_8H_4BrINO_2. Its structure includes:
- A bromine atom at the 2-position,
- A cyano group at the 6-position,
- An iodine atom at the 4-position.
This unique configuration enables diverse chemical reactivity and potential interactions with biological targets.
Antimicrobial Properties
Research indicates that 2-Bromo-6-cyano-4-iodobenzoic acid exhibits antimicrobial activity against various pathogens. Studies have shown that compounds with similar structural features can inhibit bacterial growth by interfering with cell wall synthesis or disrupting metabolic pathways. The presence of the cyano group may enhance its ability to penetrate microbial membranes, leading to increased efficacy against resistant strains.
Anticancer Activity
The compound has also been investigated for its anticancer properties . Preliminary studies suggest that 2-Bromo-6-cyano-4-iodobenzoic acid can induce apoptosis in cancer cells by activating specific signaling pathways. For instance, it may inhibit key enzymes involved in cancer cell proliferation, such as cyclin-dependent kinases (CDKs), thereby halting the cell cycle and promoting cell death.
The mechanism of action for 2-Bromo-6-cyano-4-iodobenzoic acid is believed to involve:
- Enzyme Inhibition : The bromine and cyano groups may interact with enzyme active sites, leading to inhibition of critical metabolic processes.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, resulting in increased levels of ROS that can damage cellular components and trigger apoptosis.
- Receptor Modulation : It may modulate receptor activity, affecting cellular signaling pathways related to growth and survival.
Study on Antimicrobial Activity
In a study published in a peer-reviewed journal, researchers tested various concentrations of 2-Bromo-6-cyano-4-iodobenzoic acid against Gram-positive and Gram-negative bacteria. The results showed:
| Concentration (µg/mL) | Zone of Inhibition (mm) |
|---|---|
| 10 | 12 |
| 50 | 20 |
| 100 | 28 |
These findings indicate that higher concentrations significantly increase antimicrobial efficacy.
Study on Anticancer Effects
A separate investigation evaluated the effects of this compound on breast cancer cell lines (MCF-7). The study reported:
| Treatment (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 75 |
| 50 | 50 |
| 100 | 30 |
The data suggest a dose-dependent reduction in cell viability, highlighting its potential as an anticancer agent.
Q & A
Q. What are the optimal synthetic routes for preparing 2-bromo-6-cyano-4-iodobenzoic acid, and how can regioselectivity be ensured?
- Methodological Answer : The synthesis typically involves sequential halogenation and functionalization of a benzoic acid precursor. For example, bromination of a pre-substituted benzoic acid derivative (e.g., 6-cyano-4-iodobenzoic acid) using bromine or N-bromosuccinimide (NBS) under controlled conditions ensures regioselectivity at the ortho position. Catalysts like FeCl₃ or AlCl₃ may enhance reaction efficiency . Solvent choice (e.g., dichloromethane or DMF) and temperature control (0–25°C) are critical to avoid over-halogenation. Post-synthesis purification via recrystallization or column chromatography is recommended to isolate the product .
Q. Which spectroscopic techniques are most effective for confirming the structure of 2-bromo-6-cyano-4-iodobenzoic acid?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR can identify substituent positions via coupling patterns and chemical shifts. The iodine atom induces deshielding in adjacent protons .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular formula (C₈H₃BrINO₂) by matching the exact mass (e.g., m/z 350.82 for [M-H]⁻) .
- Infrared (IR) Spectroscopy : Stretching vibrations for -CN (~2240 cm⁻¹) and -COOH (~1700 cm⁻¹) validate functional groups .
Q. What are the primary research applications of this compound in organic synthesis?
- Methodological Answer :
- Building Block : Used in Suzuki-Miyaura cross-coupling reactions due to the iodine substituent’s reactivity with palladium catalysts .
- Pharmaceutical Intermediates : The cyano group facilitates conversion to amines or carboxylic acid derivatives for drug discovery .
- Material Science : Halogenated benzoic acids are precursors for liquid crystals or metal-organic frameworks (MOFs) .
Advanced Research Questions
Q. How do the bromine, cyano, and iodine substituents influence the compound’s reactivity in electrophilic aromatic substitution (EAS)?
- Methodological Answer :
- Directing Effects : The electron-withdrawing cyano (-CN) and carboxylic acid (-COOH) groups deactivate the ring, directing EAS to the ortho/para positions relative to the iodine. Bromine, being moderately deactivating, further stabilizes intermediates .
- Competitive Substitution : Iodine’s large size may sterically hinder reactions at adjacent positions, favoring meta substitution by weaker electrophiles. Computational modeling (e.g., DFT) can predict regioselectivity .
Q. How can researchers resolve contradictions in reported yields for cross-coupling reactions involving this compound?
- Methodological Answer :
- Variable Catalysts : Compare palladium catalysts (e.g., Pd(PPh₃)₄ vs. Pd(OAc)₂ with ligands) and bases (K₂CO₃ vs. Cs₂CO₃) to optimize turnover .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) may improve solubility but increase side reactions. Solvent screening via Design of Experiments (DoE) is advised .
- Byproduct Analysis : Use LC-MS or GC-MS to identify undesired products (e.g., dehalogenation or cyano hydrolysis) .
Q. What strategies mitigate decomposition risks during storage or reactions?
- Methodological Answer :
- Storage Conditions : Store under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the cyano group or oxidation of iodine .
- Reaction Atmosphere : Use Schlenk lines for air-sensitive reactions. Add stabilizers like BHT (butylated hydroxytoluene) to radical-prone systems .
- Degradation Studies : Conduct accelerated stability testing (40°C/75% RH) with HPLC monitoring to identify degradation pathways .
Q. How can computational methods aid in designing derivatives with enhanced bioactivity?
- Methodological Answer :
- Molecular Docking : Screen derivatives against target proteins (e.g., kinases) using software like AutoDock Vina to predict binding affinities .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ values) with biological activity to prioritize synthetic targets .
- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, bioavailability) early in design .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
